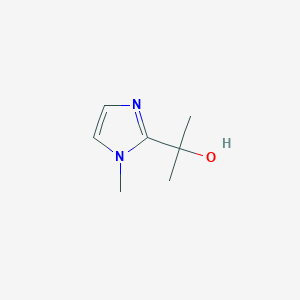
2-(1-methyl-1H-imidazol-2-yl)propan-2-ol
Cat. No. B2870396
M. Wt: 140.186
InChI Key: KMXMJCYZZXTVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04378357
Procedure details


The 1-methylimidazole was dissolved in dry THF and the solution cooled to 5° C. A 10% excess n-butylithium was added over one hour period with the reaction vessel being maintained at a temperature range of 5°-20° C. under nitrogen. The solution at the end of the addition was homogenous and purplish in color. After stirring two hours at room temperature, the reaction flask was then cooled to ~10° C. and the acetone in dry THF was added slowly with stirring. After the addition the solution was allowed to stir at ambient temperature one hour then poured onto ice-water. The aqueous layer was acidified with dilute HCl and extracted with ether. The aqueous layer was then basified with K2CO3 then extracted with CH2Cl2 several times. The combined and dried CH2Cl2 extracts were concentrated to yield a white solid which was recrystallized from ethyl acetate; mp 128°-129° C. Structure was confirmed by IR and NMR.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[CH3:7][C:8]([CH3:10])=[O:9].Cl>C1COCC1>[OH:9][C:8]([C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1)([CH3:10])[CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C=NC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring two hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 10% excess n-butylithium was added over one hour period with the reaction vessel
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
being maintained at a temperature range of 5°-20° C. under nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution at the end of the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction flask was then cooled to ~10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition the solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at ambient temperature one hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then poured onto ice-water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted with CH2Cl2 several times
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
dried CH2Cl2 extracts were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a white solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC(C)(C)C=1N(C=CN1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
